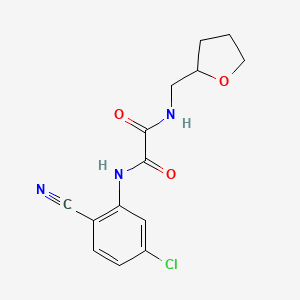

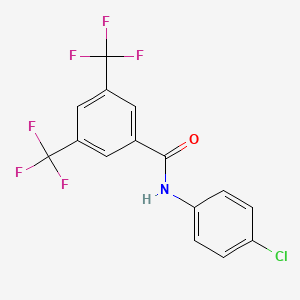

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide” is a chemical compound with the linear formula C14H9ClF3NO. It has a molecular weight of 299.682 and its CAS Number is 724431-21-4 .

Synthesis Analysis

The synthesis of benzamide derivatives, which could include “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula C14H9ClF3NO . Unfortunately, more detailed structural information such as bond lengths and angles are not available in the search results.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, it’s worth noting that benzamide derivatives have been synthesized via four-step reactions . These reactions involved the use of various reagents and conditions, demonstrating the potential for diverse chemical transformations involving benzamide derivatives.

Applications De Recherche Scientifique

Antineoplastic Potential

A novel antineoplastic compound, JS-38, structurally related to N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide, was investigated for its metabolism and disposition in rats. The study highlighted its unique pharmacologic property of accelerating bone marrow cell formation, suggesting a potential application in cancer treatment through enhancing hematopoietic recovery (Zhang et al., 2011).

Material Science Applications

Research into aromatic polyamides incorporating 3,5-bis(trifluoromethyl)triphenylamine moiety, a structure closely related to the compound of interest, revealed materials with excellent solubility in common organic solvents and high thermal stability. These materials could be used in electronics for their good electrochemical properties, indicating potential use in creating flexible, strong films with reversible oxidation-reduction capabilities (Hsiao & Wu, 2017).

Antimicrobial Activity

A study on thiourea derivatives, where the benzamide core is modified to include halogen and trifluoromethyl groups, demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that derivatives of this compound could serve as a basis for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Characterization

The synthesis and characterization of new aromatic polyamides derived from asymmetric trifluoromethylated aromatic diamines showcased the influence of the trifluoromethyl group on the solubility, thermal stability, and surface properties of the resulting polyimides. This research underlines the compound's relevance in synthesizing advanced polymeric materials with potential applications in various industries, including aerospace, electronics, and coatings (Bu et al., 2011).

Orientations Futures

The future directions for research on “N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by benzamide derivatives, these compounds may have potential applications in various fields, including medicinal chemistry, pesticide chemistry, and material chemistry .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF6NO/c16-11-1-3-12(4-2-11)23-13(24)8-5-9(14(17,18)19)7-10(6-8)15(20,21)22/h1-7H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBALTJVBXBDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625912.png)

![2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2625915.png)

![N-(2-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2625917.png)

![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2625918.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)